2-[[(4-methylphenyl)sulfonyl][3-(trifluoromethyl)phenyl]amino]-n-3-pyridinyl-acetamide 2-[[(4-methylphenyl)sulfonyl][3-(trifluoromethyl)phenyl]amino]-n-3-pyridinyl-acetamide
Brand Name: Vulcanchem
CAS No.: 425680-38-2
VCID: VC21091598
InChI: InChI=1S/C21H18F3N3O3S/c1-15-7-9-19(10-8-15)31(29,30)27(14-20(28)26-17-5-3-11-25-13-17)18-6-2-4-16(12-18)21(22,23)24/h2-13H,14H2,1H3,(H,26,28)
SMILES: CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CN=CC=C2)C3=CC=CC(=C3)C(F)(F)F
Molecular Formula: C21H18F3N3O3S
Molecular Weight: 449.4 g/mol

2-[[(4-methylphenyl)sulfonyl][3-(trifluoromethyl)phenyl]amino]-n-3-pyridinyl-acetamide

CAS No.: 425680-38-2

Cat. No.: VC21091598

Molecular Formula: C21H18F3N3O3S

Molecular Weight: 449.4 g/mol

* For research use only. Not for human or veterinary use.

2-[[(4-methylphenyl)sulfonyl][3-(trifluoromethyl)phenyl]amino]-n-3-pyridinyl-acetamide - 425680-38-2

Specification

CAS No. 425680-38-2
Molecular Formula C21H18F3N3O3S
Molecular Weight 449.4 g/mol
IUPAC Name 2-[N-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)anilino]-N-pyridin-3-ylacetamide
Standard InChI InChI=1S/C21H18F3N3O3S/c1-15-7-9-19(10-8-15)31(29,30)27(14-20(28)26-17-5-3-11-25-13-17)18-6-2-4-16(12-18)21(22,23)24/h2-13H,14H2,1H3,(H,26,28)
Standard InChI Key SGJWDWOZKFHUMS-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CN=CC=C2)C3=CC=CC(=C3)C(F)(F)F
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CN=CC=C2)C3=CC=CC(=C3)C(F)(F)F

Introduction

Chemical Properties and Structure

Basic Identification and Properties

2-[[(4-methylphenyl)sulfonyl][3-(trifluoromethyl)phenyl]amino]-n-3-pyridinyl-acetamide is identified by the CAS registry number 425680-38-2. The IUPAC name for this compound is 2-[N-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)anilino]-N-pyridin-3-ylacetamide, which describes its complex molecular arrangement. The compound has a molecular formula of C21H18F3N3O3S and a molecular weight of 449.4 g/mol, indicating its relatively large structure containing carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur atoms. This combination of elements contributes to the compound's unique chemical properties and potential biological activities.

The compound belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl group (-SO2-) connected to an amine group. In addition, it contains a trifluoromethyl group, which is known to enhance drug-like properties including metabolic stability and membrane permeability. The acetamide linkage provides hydrogen bonding capabilities, which are important for interactions with biological targets.

Table 1: Basic Chemical Properties

PropertyValue
CAS Number425680-38-2
Molecular FormulaC21H18F3N3O3S
Molecular Weight449.4 g/mol
IUPAC Name2-[N-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)anilino]-N-pyridin-3-ylacetamide

Structural Characteristics

The 4-methylphenylsulfonyl group contains a para-substituted toluene ring connected to a sulfonyl group. This component can engage in π-stacking interactions with aromatic amino acid residues in target proteins. The 3-(trifluoromethyl)phenyl group introduces fluorine atoms, which can enhance binding selectivity and metabolic stability. The trifluoromethyl substituent at the meta position creates an electron-withdrawing effect that influences the electronic distribution across the molecule.

The acetamide linkage to the 3-pyridinyl group introduces hydrogen bond donor and acceptor capabilities, which are crucial for molecular recognition in biological systems. The pyridine ring provides an additional site for potential hydrogen bonding and can participate in interactions with metal ions in metalloenzymes.

Physical Properties

Although detailed physical property data for 2-[[(4-methylphenyl)sulfonyl][3-(trifluoromethyl)phenyl]amino]-n-3-pyridinyl-acetamide is limited in the available sources, predictions can be made based on its structural components. The presence of aromatic rings and a trifluoromethyl group suggests limited water solubility but good solubility in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and acetonitrile, which is typical for compounds with similar structures.

Biological Activity

Anti-inflammatory Properties

Research indicates that compounds structurally similar to 2-[[(4-methylphenyl)sulfonyl][3-(trifluoromethyl)phenyl]amino]-n-3-pyridinyl-acetamide exhibit significant anti-inflammatory activity. In silico studies suggest that this class of compounds may act as inhibitors of enzymes such as lipoxygenase, which are involved in inflammatory processes. Lipoxygenases are key enzymes in the arachidonic acid pathway that produce leukotrienes, which are mediators of inflammatory responses.

The anti-inflammatory potential of this compound likely stems from its structural features, particularly the sulfonamide group, which is present in many known anti-inflammatory drugs. The trifluoromethyl group may enhance binding affinity to target proteins, while the acetamide linkage provides sites for hydrogen bonding interactions with amino acid residues in the binding pocket of target enzymes.

While specific experimental data on the anti-inflammatory activity of 2-[[(4-methylphenyl)sulfonyl][3-(trifluoromethyl)phenyl]amino]-n-3-pyridinyl-acetamide is limited in the available sources, the structural similarities with other bioactive sulfonamides suggest potential applications in this therapeutic area.

Mechanism of Action

For anti-inflammatory activity, the compound may inhibit enzymes involved in the arachidonic acid pathway, such as lipoxygenase, as mentioned earlier. This inhibition would reduce the production of pro-inflammatory mediators, thereby alleviating inflammatory responses.

In terms of anticancer activity, several potential mechanisms could be involved. Some sulfonamide derivatives act as kinase inhibitors, disrupting signaling pathways crucial for cancer cell survival and proliferation. Others may target cellular metabolism, DNA replication, or apoptotic pathways. The presence of the trifluoromethyl group might enhance the compound's ability to bind to specific target proteins involved in cancer progression .

Further research is needed to precisely determine the molecular targets and signaling pathways affected by 2-[[(4-methylphenyl)sulfonyl][3-(trifluoromethyl)phenyl]amino]-n-3-pyridinyl-acetamide.

Research Findings and Applications

Current Research Status

Most of the current research appears to be focused on the preliminary evaluation of biological activities, particularly anti-inflammatory and anticancer properties. In silico studies and structure-activity relationship analyses are being used to predict potential targets and efficacy. Further experimental validation through in vitro and potentially in vivo studies would be necessary to advance the understanding of this compound's therapeutic potential.

Application AreaPotential UseBasis for Application
Anti-inflammatoryTreatment of inflammatory disordersPotential inhibition of lipoxygenase enzymes
AnticancerDevelopment of targeted cancer therapiesCytotoxic effects against cancer cell lines
ResearchChemical probe for biological studiesSpecific structural features for target binding
Drug DiscoveryLead compound for medicinal chemistryFramework for structure-activity relationship studies

Comparative Analysis with Related Compounds

While direct comparative data for 2-[[(4-methylphenyl)sulfonyl][3-(trifluoromethyl)phenyl]amino]-n-3-pyridinyl-acetamide is limited, insights can be gained by examining related compounds. The literature contains numerous examples of sulfonamide derivatives and compounds containing trifluoromethyl groups that demonstrate similar biological activities.

For instance, research on 1,3,4-thiadiazole derivatives with trifluoromethyl substituents has shown significant anticancer activity. Compounds such as those with trifluoromethyl and 4-trifluoromethylphenyl substituents have exhibited higher activity than doxorubicin against certain cancer cell lines . This suggests that the trifluoromethyl group in 2-[[(4-methylphenyl)sulfonyl][3-(trifluoromethyl)phenyl]amino]-n-3-pyridinyl-acetamide may contribute significantly to its potential anticancer properties.

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